(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride
Description
The exact mass of the compound (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-pyridin-2-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-7(9)8-5-3-4-6-10-8;;/h3-7H,2,9H2,1H3;2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORURRAVEPLPSIJ-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263198-96-4 | |
| Record name | (1R)-1-(pyridin-2-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Application Notes and Protocols for (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride (CAS No. 1263198-96-4). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing experimental safety, procedural logic, and regulatory compliance. The methodologies are grounded in established safety principles for pyridine derivatives and amine hydrochlorides, ensuring a self-validating system of laboratory practice.
Introduction and Scientific Context
(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride is a chiral amine derivative of pyridine, a structural motif of significant interest in medicinal chemistry and catalyst design. As a dihydrochloride salt, it exhibits increased water solubility and stability compared to its freebase form. However, the presence of the pyridine ring and the amine hydrochloride functionality necessitates specific handling and disposal procedures to mitigate potential hazards.
The pyridine moiety, a heterocyclic aromatic compound, is known for its potential to cause irritation and systemic effects, including impacts on the liver and kidneys upon chronic exposure[1]. The hydrochloride salt, while generally stable, can release hydrogen chloride gas upon thermal decomposition or reaction with strong bases. Therefore, a thorough understanding of its chemical properties and reactivity is paramount for its safe utilization in a laboratory setting. This guide provides the necessary framework for managing this compound from receipt to disposal.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 1263198-96-4 | [2] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 209.12 g/mol | [2] |
| Appearance | Solid (Assumed based on dihydrochloride salt form) | N/A |
| Purity | ≥97% (Typical) | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
Hazard Identification and Safety Precautions
(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride is classified as a hazardous substance. The following GHS hazard statements are associated with this compound[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary hazards are associated with direct contact and inhalation. The pyridine component suggests that chronic exposure may lead to systemic effects, and therefore, minimizing exposure is a critical aspect of its handling[1].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is a critical control measure.
Caption: Personal Protective Equipment (PPE) workflow.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure laboratory safety.
Handling
-
Designated Area: All handling of (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[3].
-
Avoid Contact: Use appropriate PPE to avoid direct contact with skin and eyes[4]. In case of accidental contact, immediately follow the first aid procedures outlined in Section 6.
-
Static Discharge: While the dihydrochloride salt is a solid, precautions against static discharge should be considered, especially when handling larger quantities or if the compound is finely powdered, as is good practice with many organic chemicals[5].
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[5].
Storage
-
Container: Keep the compound in its original, tightly sealed container[3][4].
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[2][6]. Recommended storage is at 2-8°C[2].
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases[7]. Contact with strong bases can liberate the free amine, which may be more volatile and reactive.
Accidental Release and First Aid Measures
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: For small spills, ensure proper PPE is worn.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[6]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[6].
-
Decontaminate: Clean the spill area with soap and water, and collect the decontamination materials for disposal as hazardous waste[8].
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[5].
Disposal Protocols
Disposal of (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride and its contaminated materials must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[5][6].
General Disposal Pathway
The primary and most straightforward method for disposal is to collect the waste in a designated, properly labeled hazardous waste container for pickup by a licensed environmental waste management company[9].
Caption: Standard hazardous waste disposal workflow.
Laboratory-Scale Neutralization Protocol for Aqueous Waste
For small quantities of dilute aqueous solutions containing (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride, in-lab neutralization can be a viable pre-treatment step before collection, provided it is part of an established laboratory safety plan and performed by trained personnel[10]. This procedure aims to neutralize the acidic nature of the dihydrochloride salt.
Causality: The dihydrochloride salt will make aqueous solutions acidic. Neutralization with a weak base, such as sodium bicarbonate, will convert the amine hydrochloride to the free amine and a salt (NaCl), with the evolution of carbon dioxide gas. This reduces the corrosivity of the waste stream.
Protocol:
-
Work Area: Perform this procedure in a chemical fume hood.
-
Dilution: Ensure the aqueous waste solution is dilute (e.g., <1% concentration). If necessary, dilute with cold water in a suitably large container to manage any potential exothermic reaction.
-
Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate or sodium carbonate to the stirred waste solution.
-
Rationale: A weak base is used to control the reaction rate and prevent a rapid, uncontrolled release of the free amine or excessive heat generation.
-
-
Monitor pH: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is between 6.0 and 8.0. Be prepared for gas (CO₂) evolution.
-
Collection: The neutralized solution should still be considered hazardous due to the dissolved organic compound. Transfer the neutralized solution to a properly labeled hazardous waste container for collection.
Important Note: While this procedure neutralizes the acidity, it does not eliminate the toxicity of the pyridine derivative. For degradation of the aromatic amine itself, more complex oxidative procedures are required, which should only be undertaken after a thorough hazard analysis and with specific institutional approval. For most laboratory settings, collection of the neutralized waste by a professional service is the most appropriate final step.
References
-
University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2014). Pyridine - IDLH. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
University of Georgia. (n.d.). Chemical and Laboratory Safety Manual. Retrieved from [Link]
-
Australian Government Department of Health. (2015). Pyridine: Human health tier II assessment. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
University of Toronto. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. epa.gov [epa.gov]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Troubleshooting & Optimization
Navigating Reactions with (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride is a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic primary amine and a basic pyridine ring, allows for a diverse range of chemical transformations. However, this reactivity profile can also lead to the formation of undesired byproducts, complicating reaction workups and product purification. This technical support guide provides a comprehensive overview of common byproducts encountered in reactions with this amine, along with troubleshooting strategies and frequently asked questions to ensure the successful execution of your synthetic routes.
I. Understanding the Reactivity Landscape
The reactivity of (R)-1-(Pyridin-2-yl)propan-1-amine is centered around two key functional groups: the primary amine at the chiral center and the nitrogen atom of the pyridine ring. The dihydrochloride salt form requires neutralization to liberate the free amine for most nucleophilic reactions. The choice of base and reaction conditions is critical to avoid unwanted side reactions.
II. Common Reactions and Potential Byproducts: A Troubleshooting FAQ
This section addresses specific issues that may arise during common synthetic transformations involving (R)-1-(Pyridin-2-yl)propan-1-amine.
A. Amide Bond Formation (Acylation)
Amide coupling is a frequent application for this chiral amine. While generally robust, several byproducts can diminish yield and purity.
Question 1: My acylation reaction is showing multiple spots on TLC, and the desired amide is a minor product. What are the likely byproducts?
Answer: In addition to your target amide, you may be observing one or more of the following byproducts:
-
Diacylated Product: The primary amine can undergo acylation twice, particularly if an excess of the acylating agent is used or if the reaction is allowed to proceed for an extended period at elevated temperatures. This results in the formation of a diacyl-protected amine.
-
N-Acylpyridinium Salt: The nitrogen of the pyridine ring can also be acylated, forming a pyridinium salt. This is more likely to occur with highly reactive acylating agents like acyl chlorides, especially in the absence of a non-nucleophilic base.
-
Starting Material: Incomplete reaction is a common issue, often due to insufficient activation of the carboxylic acid, inadequate neutralization of the amine dihydrochloride, or steric hindrance.
-
Racemized Product: Harsh reaction conditions, such as high temperatures or the use of strong bases, can lead to the racemization of the chiral center.
Troubleshooting Flowchart for Amide Coupling
Caption: Troubleshooting workflow for amide coupling reactions.
Question 2: How can I minimize the formation of the diacylated byproduct?
Answer: To prevent diacylation, carefully control the stoichiometry of your reactants. Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the carboxylic acid and add the coupling agent or activated acyl species portion-wise to the reaction mixture. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time to maximize the formation of the desired mono-acylated product.
Question 3: The pyridine nitrogen in my starting material is getting acylated. How can I avoid this?
Answer: Pyridine acylation is more prevalent with highly reactive acylating agents. The use of standard amide coupling reagents like HATU or EDC/HOBt generally minimizes this side reaction by forming a less reactive activated ester intermediate.[1] Additionally, ensure that a suitable non-nucleophilic base, such as diisopropylethylamine (DIEA), is used to neutralize the dihydrochloride salt and any acid generated during the reaction.
B. N-Alkylation
Alkylation of the primary amine is another common transformation. However, the presence of two nucleophilic nitrogen atoms can lead to selectivity challenges.
Question 4: I am trying to mono-alkylate the primary amine, but I am getting a significant amount of a dialkylated product and some reaction at the pyridine nitrogen. How can I improve the selectivity?
Answer:
-
Over-alkylation at the primary amine: Similar to diacylation, over-alkylation can be a problem. Using a larger excess of the amine starting material relative to the alkylating agent can favor mono-alkylation. A stepwise approach where the mono-alkylated product is isolated before any further reaction can also be employed.
-
Alkylation of the pyridine nitrogen: The pyridine nitrogen is generally less nucleophilic than the primary amine. However, with reactive alkylating agents (e.g., methyl iodide, benzyl bromide), quaternization of the pyridine ring can occur. To circumvent this, consider using less reactive alkylating agents or employing reductive amination as an alternative strategy for introducing alkyl groups. Reductive amination typically shows high selectivity for the primary amine.[2]
Table 1: Troubleshooting N-Alkylation Reactions
| Issue | Potential Cause | Recommended Solution |
| Dialkylation | Excess alkylating agent, prolonged reaction time. | Use a stoichiometric excess of the amine. Monitor the reaction closely and stop it upon consumption of the starting material. |
| Pyridine Alkylation | Highly reactive alkylating agent. | Use a less reactive alkylating agent (e.g., alkyl tosylate instead of iodide). Consider reductive amination as an alternative. |
| Low Conversion | Incomplete neutralization of the dihydrochloride. | Ensure the use of at least two equivalents of a suitable base to free the amine. |
C. Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is often preferred over direct alkylation to avoid over-alkylation.
Question 5: What are the common byproducts in a reductive amination reaction with (R)-1-(Pyridin-2-yl)propan-1-amine?
Answer: While generally a clean reaction, potential byproducts in reductive amination include:
-
Unreacted Starting Materials: Incomplete imine formation or reduction can leave unreacted amine and carbonyl compounds.
-
Over-reduction of the Carbonyl: Some reducing agents can reduce the starting aldehyde or ketone to the corresponding alcohol, especially if the imine formation is slow.
-
Dialkylation Product: Although less common than in direct alkylation, if the newly formed secondary amine is sufficiently nucleophilic, it can react with another molecule of the carbonyl compound to form a tertiary amine after reduction.[2]
Question 6: My reductive amination is sluggish and gives a poor yield. What can I do?
Answer:
-
pH Control: Imine formation is often pH-sensitive. The reaction is typically fastest under weakly acidic conditions. Since the starting material is a dihydrochloride salt, the initial reaction mixture will be acidic. The addition of the carbonyl compound may be sufficient, but in some cases, the addition of a catalytic amount of an acid like acetic acid can be beneficial.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[2]
-
Water Scavenging: Imine formation is a condensation reaction that produces water. The presence of water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves, can improve the yield.
D. Racemization
Maintaining the stereochemical integrity of the chiral center is paramount in many applications.
Question 7: I am concerned about racemization of the chiral center during my reaction. What conditions are known to cause racemization, and how can I prevent it?
Answer: Racemization at the benzylic position can occur under certain conditions, particularly those involving the formation of an imine or a related intermediate in equilibrium.
-
Conditions Promoting Racemization:
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the barrier to epimerization.
-
Strong Bases or Acids: Harsh pH conditions can facilitate the formation of intermediates that are prone to racemization.
-
Prolonged Reaction Times: The longer the chiral center is exposed to potentially racemizing conditions, the greater the risk.
-
-
Preventive Measures:
-
Mild Reaction Conditions: Whenever possible, conduct reactions at or below room temperature.
-
Use of Appropriate Bases: Employ non-nucleophilic, sterically hindered bases for neutralization.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Chiral Purity Analysis: Routinely check the enantiomeric excess (ee) of your product using chiral HPLC or other suitable analytical techniques.
-
III. General Purification Strategies
The polarity of the pyridine ring and the basicity of the amine can present challenges during purification.
Common Purification Issues and Solutions:
-
Tailing on Silica Gel Chromatography: The basic nature of the pyridine and any unreacted amine can lead to tailing of spots on TLC and poor separation during column chromatography.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent system. This will help to saturate the acidic sites on the silica gel and improve the peak shape.
-
-
Water Solubility of Salts: If the product is in a salt form, it may have high water solubility, making extraction from aqueous layers difficult.
-
Solution: Basify the aqueous layer to a pH > 9 to ensure the amine is in its free base form, which is generally more soluble in organic solvents like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
-
Removal of Urea Byproducts: Reactions using carbodiimide coupling agents like DCC or EDC will produce urea byproducts.
-
Solution: Dicyclohexylurea (DCU) from DCC is largely insoluble in many organic solvents and can often be removed by filtration. The urea from EDC is water-soluble and can be removed by an aqueous workup.[3]
-
IV. Experimental Protocol: A Model Amide Coupling Reaction
This protocol provides a general procedure for the coupling of a carboxylic acid with (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride.
Materials:
-
(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system, potentially with 0.5% triethylamine) to afford the desired amide.
Workflow for Model Amide Coupling
Caption: Step-by-step workflow for a model amide coupling reaction.
V. Conclusion
Successful synthesis using (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride hinges on a thorough understanding of its reactivity and the potential for side reactions. By carefully selecting reagents, controlling reaction conditions, and employing appropriate analytical monitoring and purification techniques, researchers can minimize the formation of byproducts and obtain their desired chiral products in high yield and purity. This guide serves as a starting point for troubleshooting common issues and should be adapted based on the specific requirements of the reaction being performed.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
ChemWis. (2025, April 12). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Brunner, H., & Zettlmeier, W. (1990). Enantioselective Catalysis CXLI[1]. Tridentate Ligands with 1-(Pyridin-2-yl)ethylamine as Chiral Building Block in the Enantioselective Transfer Hydrogenation of Acetophenone. Monatshefte für Chemie/Chemical Monthly, 121(10), 853-871.
- Google Patents. (n.d.). Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof.
- Teke Tuncel, S., Demir, I., Sağ Erdem, S., & Dogan, I. (2023). Stable hemiaminals from axially chiral pyridine compounds. Chirality, 35(6), 365-375.
- Google Patents. (n.d.).
- Willis, M. C., & Brace, G. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC medicinal chemistry, 12(5), 843–849.
- Zhang, Y., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(16), 4945.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Indian Journal of Pharmaceutical Sciences. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1188-1200.
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]
-
ResearchGate. (2025, August 9). Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon. [Link]
- Kündig, E. P., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373.
- Larhed, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2465.
- Al-Hussaini, A. H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(7), 859.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
Side reactions of (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride and how to avoid them
Welcome to the technical support guide for (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the potential challenges and side reactions associated with the synthesis, handling, and use of this chiral amine. Our goal is to provide you with the expertise and actionable protocols needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered with this compound.
Q1: My final product is off-white or yellow, not white. What is the likely cause?
-
A1: Discoloration is typically a sign of oxidation. The free amine form is susceptible to air oxidation, which can form colored impurities. Ensure that the dihydrochloride salt is fully formed and dry, as the salt form is significantly more stable. If you are working with the free base, it is critical to handle it under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: The optical rotation of my synthesized batch is lower than expected. Why?
-
A2: A lower-than-expected optical rotation indicates a loss of enantiomeric purity, likely due to racemization. The chiral center, being adjacent to the pyridine ring, is susceptible to racemization, especially under harsh acidic or basic conditions, or at elevated temperatures. The mechanism often involves the formation of a planar intermediate that can be protonated from either face.[1]
Q3: My reaction yield is low, and I'm seeing multiple spots on my TLC plate. What are the common synthetic byproducts?
-
A3: If you are synthesizing this compound via reductive amination of 2-propionylpyridine, common byproducts include the alcohol (1-(pyridin-2-yl)propan-1-ol) from premature reduction of the ketone, unreacted starting ketone, and potentially over-reduced products where the pyridine ring itself is hydrogenated to a piperidine.[2][3]
Q4: The compound is clumping and difficult to weigh accurately. What's happening?
-
A4: (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride is hygroscopic. It readily absorbs moisture from the atmosphere. This can affect accurate weighing and may introduce water into your reactions. Always store the compound in a desiccator and handle it quickly in a dry environment.
Troubleshooting Guide: From Synthesis to Application
This section provides a deeper dive into specific problems, their root causes, and systematic solutions.
Synthesis-Related Side Reactions (via Reductive Amination)
Reductive amination is a common and efficient method for synthesizing chiral amines.[4][5][6] However, it presents several opportunities for side reactions.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) & Rationale |
| Low Conversion to Amine | 1. Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine may not favor the imine. 2. Inactive Reducing Agent: The hydride reagent (e.g., NaBH₃CN, NaBH(OAc)₃) may have degraded. | 1. Optimize Imine Formation: Add a dehydrating agent (e.g., molecular sieves) or use a solvent system that allows for azeotropic removal of water to drive the equilibrium. 2. Verify Reagent Activity: Use a fresh bottle of the reducing agent. For critical applications, titrate the hydride to determine its activity. |
| Significant Alcohol Byproduct | Ketone Reduction Dominates: The reducing agent is reducing the starting ketone faster than the imine is being formed and reduced. This is common with aggressive reducing agents like NaBH₄. | Use a pH-Sensitive Reductant: Switch to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards ketones at neutral pH but readily reduce the protonated iminium ion, thus favoring the desired reaction pathway. |
| Pyridine Ring Reduction | Over-reduction: The catalyst and conditions (e.g., high pressure, aggressive catalyst like PtO₂) are too harsh, leading to the hydrogenation of the aromatic pyridine ring to a piperidine ring.[3][7] | Select a Milder Catalyst/Conditions: Use a catalyst like Palladium on Carbon (Pd/C) under controlled hydrogen pressure and temperature.[2] For transfer hydrogenation, Rhodium catalysts can be effective. The dihydrochloride salt form is generally more resistant to ring reduction than the free base. |
| Loss of Enantiopurity (Racemization) | Protonation/Deprotonation at Chiral Center: The hydrogen atom at the chiral center is benzylic-like (activated by the pyridine ring) and can be abstracted under basic conditions or can form a planar enamine-like intermediate under acidic conditions, leading to scrambling of the stereocenter.[1][8] | Maintain Controlled pH: Avoid strongly acidic or basic conditions, especially at elevated temperatures. Work-up procedures should be done quickly and at low temperatures. Buffer the Reaction: Use a buffer system to maintain a mildly acidic pH (typically 4-6) which favors iminium ion formation without promoting excessive racemization. |
Workflow for Troubleshooting Synthesis Side Reactions
Caption: Troubleshooting workflow for synthesis.
Post-Synthesis Handling & Storage Issues
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) & Rationale |
| Product Degradation Over Time (Color Change) | Air Oxidation: The free amine is susceptible to oxidation. Even as a salt, exposure to air and light can cause slow degradation. | Inert Atmosphere & Cold Storage: Store the dihydrochloride salt tightly sealed, preferably under an inert gas (Argon or Nitrogen), and in a refrigerator (2-8°C).[9] Protect from light by using an amber vial. |
| Inconsistent Results in Reactions | 1. Hygroscopicity: Absorbed water is interfering with moisture-sensitive reagents (e.g., organometallics, acyl chlorides). 2. Incomplete Conversion to Dihydrochloride: The presence of free base or monohydrochloride alters stoichiometry and reactivity. | 1. Drying Protocol: Before use, dry the material under high vacuum for several hours. Handle in a glovebox or under a stream of inert gas. 2. Verify Salt Formation: Check the pH of an aqueous solution or use titration to confirm the presence of two equivalents of HCl. If necessary, re-treat the free base with anhydrous HCl in a suitable solvent like ether or isopropanol.[10] |
Recommended Protocol: Minimizing Side Reactions in Synthesis
This protocol outlines a robust method for the asymmetric reductive amination of 2-propionylpyridine to minimize common side reactions.
Objective: To synthesize (R)-1-(Pyridin-2-yl)propan-1-amine with high yield and high enantiopurity.
Materials:
-
2-propionylpyridine
-
Ammonium Acetate (NH₄OAc)
-
(R)-Phenylglycinol (as a chiral auxiliary, optional but recommended for stereocontrol)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Diethyl Ether (Et₂O)
-
Hydrochloric Acid (HCl) in Et₂O or Isopropanol
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Imine Formation (Chiral Auxiliary Approach):
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-propionylpyridine (1.0 eq) and (R)-phenylglycinol (1.05 eq) in methanol.
-
Add 3Å molecular sieves to the mixture to act as a dehydrating agent.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the chiral imine intermediate by TLC or LC-MS.
-
-
Reduction of the Imine:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be kept at a controlled pH.
-
Allow the reaction to slowly warm to room temperature and stir for another 12-24 hours. Monitor the disappearance of the imine by TLC or LC-MS.
-
-
Work-up and Cleavage:
-
Quench the reaction by carefully adding water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting intermediate can be cleaved under mild hydrogenolysis conditions (e.g., H₂, Pd/C) to remove the chiral auxiliary.
-
-
Salt Formation and Isolation:
-
Dissolve the crude free amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Cool the solution to 0°C.
-
Slowly add a solution of anhydrous HCl (2.2 equivalents) in ether or isopropanol with stirring.
-
The dihydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.
-
-
Quality Control:
-
Confirm identity and purity by ¹H NMR and ¹³C NMR.
-
Determine enantiomeric excess (e.e.) using chiral HPLC or SFC.[11]
-
Measure the specific rotation using a polarimeter.
-
Key Chemical Transformations and Side Reactions
Caption: Synthetic pathway and potential side reactions.
References
-
Bar-Sela, G., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
PubChem. 3-(Pyridin-2-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
Tanaka, H., et al. (2012). Insights into the Origins of Configurational Stability of Axially Chiral Biaryl Amines with an Intramolecular N−H−N Hydrogen Bond. The Journal of Organic Chemistry. [Link]
-
Kashiwagi, K., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]
-
ResearchGate. What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate. [Link]
-
Clayden, J., et al. (2010). Alpha-pyridylation of chiral amines via urea coupling, lithiation and rearrangement. ResearchGate. [Link]
-
Kim, J., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. [Link]
- Larrow, J. F., & Jacobsen, E. N. (1999). Racemisation of amines.
- Kim, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives.
-
Royal Society of Chemistry. (2015). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Herseczki, Z., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Li, C., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. University of Liverpool. [Link]
-
YouTube. (2023). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Wikipedia. Pyridine. Wikipedia. [Link]
-
YouTube. (2022). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
National Institutes of Health. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]
-
ResearchGate. (2019). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Princeton University. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group. [Link]
-
Wikipedia. Chiral resolution. Wikipedia. [Link]
-
National Institutes of Health. (2020). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. PMC. [Link]
-
National Institutes of Health. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. Reductive amination. Wikipedia. [Link]
-
Reddit. (2020). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Reddit. [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Compound Interest. (2014). Functional Groups In Organic Chemistry. Compound Interest. [Link]
-
RSC Publishing. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Structural Analogs of (R)-1-(Pyridin-2-yl)propan-1-amine and Their Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (R)-1-(Pyridin-2-yl)propan-1-amine in Asymmetric Catalysis
Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals and fine chemicals, with a significant portion of all drugs and drug candidates featuring at least one stereogenic amine center. Among the vast library of chiral ligands and catalysts developed for asymmetric synthesis, those incorporating the pyridine motif have garnered considerable attention due to the unique electronic and coordinating properties of the pyridine ring.[1] (R)-1-(Pyridin-2-yl)propan-1-amine stands as a prominent scaffold in this class of privileged ligands. Its bidentate N,N-coordination capability, coupled with the chirality at the α-carbon to the pyridine ring, makes it an effective ligand for a variety of metal-catalyzed asymmetric transformations, most notably in asymmetric hydrogenation and transfer hydrogenation reactions.[2][3]
The unique properties of the pyridine ring, such as its Lewis basicity and coordinating ability, can, however, also present challenges in catalytic systems, sometimes leading to catalyst deactivation or low reactivity.[1] This has spurred extensive research into the development of structural analogs of (R)-1-(Pyridin-2-yl)propan-1-amine to fine-tune the steric and electronic properties of the resulting catalysts, thereby enhancing their activity, selectivity, and substrate scope. This guide provides a comprehensive comparison of various structural analogs of (R)-1-(Pyridin-2-yl)propan-1-amine, delving into their synthesis, catalytic performance in key asymmetric reactions, and the underlying structure-activity relationships that govern their efficacy.
Structural Modifications and Their Impact on Catalysis
The catalytic performance of metal complexes derived from (R)-1-(Pyridin-2-yl)propan-1-amine and its analogs is intricately linked to the ligand's architecture. Modifications can be systematically introduced at three key positions: the pyridine ring, the propan-1-amine backbone, and the amine functionality. Understanding the causal relationship between these structural changes and the resulting catalytic activity is paramount for the rational design of highly efficient and selective catalysts.
Modifications of the Pyridine Ring
Substituents on the pyridine ring can profoundly influence the electronic properties and steric environment of the metal center. Electron-donating groups (EDGs) can increase the electron density on the metal, potentially enhancing its catalytic activity, while electron-withdrawing groups (EWGs) can modulate the Lewis acidity of the metal center and influence substrate binding.
A notable study on the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines highlights the critical role of substituents at the 6-position of the pyridine ring.[4] The presence of a substituent at this position was found to be crucial for achieving both high conversion and excellent enantioselectivity.[4] For instance, analogs with a methyl or chloro group at the 6-position exhibited significantly better performance compared to the unsubstituted parent compound.[4] This suggests that steric hindrance near the coordination site can play a decisive role in creating a well-defined chiral pocket around the metal center, thereby enhancing stereochemical control.
Table 1: Influence of Pyridine Ring Substitution on Catalytic Performance in Asymmetric Reductive Amination [4]
| Entry | Pyridine Substituent | Conversion (%) | ee (%) |
| 1 | H | No Reaction | - |
| 2 | 6-Methyl | >99 | 98 |
| 3 | 6-Chloro | >99 | 97 |
| 4 | 4-Methoxy | No Reaction | - |
| 5 | 5-Methoxy | No Reaction | - |
| 6 | 3-Bromo | Poor | - |
Reaction conditions: 2-acetylpyridine derivative, NH4OAc, Ru(OAc)2[(S)-binap], H2, MeOH, 80 °C.
The data clearly demonstrates that electronic effects alone are not the sole determinant of catalytic success. While methoxy groups are electron-donating, their presence at the 4- or 5-position did not lead to a productive reaction, emphasizing the importance of positional isomers and steric factors.
Modifications of the Propan-1-amine Backbone
Alterations to the alkyl chain connecting the chiral center to the amine and pyridine moieties can impact the flexibility and bite angle of the ligand upon coordination to a metal. These modifications can influence the stability of the catalytic complex and the geometry of the transition state, thereby affecting enantioselectivity.
For instance, extending the carbon chain or introducing rigidity through cyclic structures can significantly alter the catalytic outcome. A library of tunable chiral pyridine-aminophosphine ligands based on 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffolds has been developed.[5] These ligands, which incorporate the pyridine-amine motif within a more rigid framework, have shown excellent performance in the iridium-catalyzed asymmetric hydrogenation of challenging substrates like seven-membered cyclic imines, achieving up to 99% ee.[5]
Modifications of the Amine Functionality
The primary amine group in (R)-1-(Pyridin-2-yl)propan-1-amine is a key coordination site and a proton shuttle in many catalytic cycles, particularly in transfer hydrogenation.[4] N-alkylation or N-acylation can modify the steric bulk and electronic properties of this group, leading to significant changes in catalytic activity and selectivity.
For example, in the context of ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, the use of N-tosylated diamine ligands, such as (S,S)-N-TsDPEN, has been shown to be highly effective.[4] The tosyl group enhances the acidity of the N-H proton, facilitating the hydride transfer step in the catalytic cycle.
Experimental Protocols: A Guide to Synthesis and Catalytic Evaluation
The synthesis of structural analogs of (R)-1-(Pyridin-2-yl)propan-1-amine and their application in asymmetric catalysis require robust and reproducible experimental procedures. Below are representative protocols for the synthesis of a substituted analog and its use in asymmetric transfer hydrogenation.
Protocol 1: Synthesis of (R)-1-(6-Methylpyridin-2-yl)propan-1-amine
This protocol is adapted from established methods for the synthesis of chiral pyridinyl amines.
Materials:
-
2-Acetyl-6-methylpyridine
-
(R)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide
-
Ethylmagnesium bromide
-
Hydrochloric acid
-
Sodium hydroxide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
Imine Formation: To a solution of 2-acetyl-6-methylpyridine (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.05 eq) and titanium(IV) ethoxide (2.0 eq). Stir the mixture at room temperature for 12 hours.
-
Grignard Addition: Cool the reaction mixture to -48 °C and add a solution of ethylmagnesium bromide (1.5 eq) in diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis and Extraction: Quench the reaction by the slow addition of water. Filter the resulting suspension through celite and wash with ethyl acetate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in methanol and add a solution of hydrochloric acid in dioxane. Stir at room temperature for 1 hour. Concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in water and wash with diethyl ether. Basify the aqueous layer with sodium hydroxide and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the desired product.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for evaluating the catalytic activity of chiral pyridinyl amine ligands in the asymmetric transfer hydrogenation of a model ketone.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(R)-1-(6-Methylpyridin-2-yl)propan-1-amine (or other analog)
-
Acetophenone
-
2-Propanol
-
Potassium hydroxide
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral ligand (2.2 mol%) in 2-propanol. Stir the mixture at 80 °C for 20 minutes.
-
Catalytic Reaction: To the catalyst solution, add acetophenone (1.0 eq) and a solution of potassium hydroxide in 2-propanol. Stir the reaction mixture at the desired temperature and monitor the conversion by gas chromatography or TLC.
-
Work-up and Analysis: After completion of the reaction, quench with water and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams visualize a typical catalytic cycle and the structural diversity of the analogs.
Caption: A simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Caption: Structural diversity of (R)-1-(Pyridin-2-yl)propan-1-amine analogs.
Conclusion and Future Outlook
The family of chiral ligands derived from (R)-1-(Pyridin-2-yl)propan-1-amine continues to be a fertile ground for the development of highly efficient catalysts for asymmetric synthesis. This guide has highlighted that systematic structural modifications to the pyridine ring, the propan-1-amine backbone, and the amine functionality provide a powerful toolkit for tuning catalytic performance. The interplay of steric and electronic effects is a recurring theme, and a deep understanding of these principles is crucial for the rational design of next-generation catalysts.
Future research in this area will likely focus on the development of more sustainable catalytic systems, employing earth-abundant metals and operating under milder reaction conditions. The synthesis of novel, more complex, and rigidified ligand architectures will undoubtedly lead to catalysts with even higher activity and enantioselectivity, expanding the scope of asymmetric transformations to previously challenging substrates. The continued exploration of the structure-activity relationships within this versatile class of ligands will undoubtedly pave the way for new and innovative applications in academic research and the pharmaceutical and chemical industries.
References
-
Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. [Link]
-
Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. [Link]
-
Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics. [Link]
-
Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. [Link]
-
Ligand structure–activity relationship in the enantioselective... ResearchGate. [Link]
-
Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. [Link]
-
Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Chemistry. [Link]
-
Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]
-
Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine. The Royal Society of Chemistry. [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]
-
Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. ResearchGate. [Link]
-
Asymmetric Synthesis of Amines. Yale University. [Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. [Link]
-
Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. MDPI. [Link]
-
Iridium Catalyzed Enantioselective C3 Allenylation of Pyridines. ChemRxiv. [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. National Institutes of Health. [Link]
-
Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. Sci-Hub. [Link]
-
Highly Efficient Synthesis of Beta-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. PubMed. [Link]
-
Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. PubMed. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
-
Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Macmillan Group. [Link]
-
Asymmetric transfer hydrogenation reaction in water: Comparison of chiral proline amide/amine ruthenium(II) complexes. OUCI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 3. Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
